4-Fluoro-3-formylbenzoic acid
Overview
Description
4-Fluoro-3-formylbenzoic acid, with the chemical formula C8H5FO3, is an organic compound that appears as a white crystalline solid . It has a melting point of approximately 106-108°C and is soluble in organic solvents such as ethanol and dimethyl sulfoxide . This compound is often used as an intermediate in organic synthesis, particularly in the production of other organic compounds and drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-3-formylbenzoic acid can be synthesized through several methods. One common method involves the reaction of methyl benzoic acid with hydrogen fluoride. The methyl ester benzoic acid is first reacted with hydrogen fluoride to produce methyl 4-fluorobenzoate, which is then subjected to acid hydrolysis to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical reactions under controlled conditions. The process may include the use of specialized equipment to handle hazardous reagents like hydrogen fluoride and to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-formylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: 4-Fluoro-3-carboxybenzoic acid.
Reduction: 4-Fluoro-3-hydroxybenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3-formylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of photosensitive materials and liquid crystal materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-formylbenzoic acid depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the fluorine atom is replaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. The aldehyde group can participate in various reactions, such as oxidation and reduction, altering the compound’s chemical properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoic acid: Similar structure but lacks the formyl group.
3-Formylbenzoic acid: Similar structure but lacks the fluorine atom.
4-Formylbenzoic acid: Similar structure but lacks the fluorine atom.
Uniqueness
4-Fluoro-3-formylbenzoic acid is unique due to the presence of both a fluorine atom and a formyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis and various research applications.
Biological Activity
4-Fluoro-3-formylbenzoic acid (CAS number 845885-90-7) is an aromatic compound with significant biological activity attributed to its unique structural features, including a formyl group and a fluorine atom. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 168.12 g/mol. The fluorine atom is located at the para position relative to the carboxylic acid group, which enhances the compound's electrophilicity and reactivity due to the electron-withdrawing nature of fluorine.
Antimicrobial Properties
This compound has been studied for its antimicrobial activity . Research indicates that it exhibits inhibitory effects against various bacterial strains, suggesting its potential as a lead compound in developing new antimicrobial agents. The mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways.
Enzyme Inhibition
Antioxidant Activity
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Reactions : The carbonyl group in the formyl moiety can participate in nucleophilic addition reactions, leading to the formation of adducts with biomolecules.
- Enzyme Binding : The compound's structural features allow it to bind effectively to active sites of target enzymes, inhibiting their function and altering metabolic pathways.
- Oxidative Stress Modulation : By scavenging free radicals, it helps maintain cellular redox balance, thus protecting cells from oxidative damage.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it's useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Fluoro-3-nitrobenzoic acid | CHFNO | Contains a nitro group; different reactivity |
3-Fluoro-4-formylbenzoic acid | CHFO | Fluorine at a different position; affects reactivity |
Methyl 3-fluoro-4-formylbenzoate | CHFO | Methyl ester derivative; alters solubility |
This table illustrates how the presence and position of functional groups influence the biological activity and chemical behavior of these compounds.
Case Studies
- Antimicrobial Efficacy : A study published in 2023 evaluated the antimicrobial effects of various derivatives of benzoic acid, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
- Enzyme Inhibition Studies : Research conducted on enzyme inhibition demonstrated that this compound effectively inhibited COX enzymes in vitro, suggesting its role in anti-inflammatory drug development. The inhibition rates were comparable to those observed with established non-steroidal anti-inflammatory drugs (NSAIDs) .
Properties
IUPAC Name |
4-fluoro-3-formylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO3/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPWEADPCJMLID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383440 | |
Record name | 4-fluoro-3-formylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845885-90-7 | |
Record name | 4-fluoro-3-formylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-3-formyl-benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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